molecular formula C25H27BrN2O B2569803 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol CAS No. 156810-04-7

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol

Cat. No.: B2569803
CAS No.: 156810-04-7
M. Wt: 451.408
InChI Key: PCJGPMGDUSSPRY-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol typically involves the reaction of 4-bromobenzaldehyde with benzhydrylpiperazine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Zinc in acetic acid or catalytic hydrogenation

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products

    Oxidation: 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ketone

    Reduction: 2-(4-Benzhydrylpiperazin-1-yl)-1-phenylethanol

    Substitution: 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzhydrylpiperazin-1-yl)-1-phenylethanol
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)ethanol

Uniqueness

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Biological Activity

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol, also known by its CAS number 156810-04-7, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25_{25}H27_{27}BrN2_2O
  • Molecular Weight : 451.406 g/mol
  • Structure : The compound features a piperazine ring substituted with a benzhydryl group and a bromophenyl moiety.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain enzymes and receptors.

1. Inhibition of Carbonic Anhydrases

A significant study demonstrated that derivatives of this compound can inhibit human carbonic anhydrases (hCAs), particularly isoforms II and VII. The crystal structures of these inhibitors revealed that they stabilize interactions within the active site of hCA VII more effectively than hCA II, indicating selective inhibition which could be beneficial in treating conditions like glaucoma and epilepsy where these enzymes play a role .

2. Antidepressant-like Effects

The compound has been evaluated for its potential antidepressant-like effects in animal models. In a study involving forced swim tests, it was observed that administration led to a significant reduction in immobility time, suggesting an enhancement in mood-related behaviors .

The mechanisms through which this compound exerts its effects may involve:

  • Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, which are critical targets for many antidepressant medications.
  • Carbonic Anhydrase Inhibition : By inhibiting hCAs, the compound may alter bicarbonate ion concentrations in the brain, influencing neurotransmission and potentially alleviating symptoms of depression.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study on hCA Inhibition Demonstrated selective inhibition of hCA II and VII with implications for therapeutic applications in metabolic disorders .
Animal Model for Depression Showed significant antidepressant-like effects in forced swim tests, suggesting potential use in treating depressive disorders .
Structural Analysis Provided insights into the binding interactions at the molecular level, enhancing understanding of its pharmacodynamics .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O/c26-23-13-11-20(12-14-23)24(29)19-27-15-17-28(18-16-27)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24-25,29H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGPMGDUSSPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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